![molecular formula C4H7N3 B15310911 1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
1,2,5-Triazaspiro[2.4]hept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Triazaspiro[24]hept-1-ene is a unique chemical compound characterized by its spirocyclic structure, which includes a three-membered ring fused to a seven-membered ring containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Triazaspiro[2.4]hept-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable diazirine precursors. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced reactors and purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Triazaspiro[2.4]hept-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
1,2,5-Triazaspiro[2.4]hept-1-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating protein-protein interactions.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,5-Triazaspiro[2.4]hept-1-ene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules upon activation, such as through photoaffinity labeling. This allows it to be used as a probe for studying molecular interactions and identifying potential drug targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azaspiro[2.3]hex-1-ene: Another spirocyclic compound with similar structural features but a different ring size.
Spiro[cyclopropane-1,2′-steroids]: Compounds with a spirocyclic structure linked to steroidal frameworks.
Uniqueness
1,2,5-Triazaspiro[2.4]hept-1-ene is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Propriétés
Formule moléculaire |
C4H7N3 |
|---|---|
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
1,2,6-triazaspiro[2.4]hept-1-ene |
InChI |
InChI=1S/C4H7N3/c1-2-5-3-4(1)6-7-4/h5H,1-3H2 |
Clé InChI |
OKDZCESOXABOAA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)

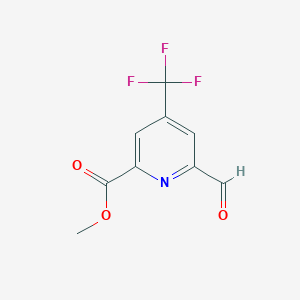

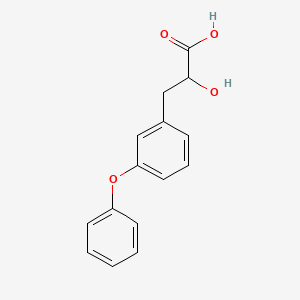
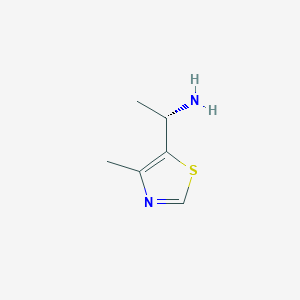
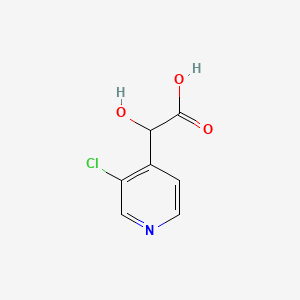
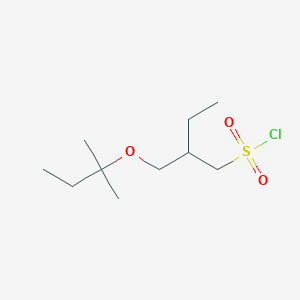
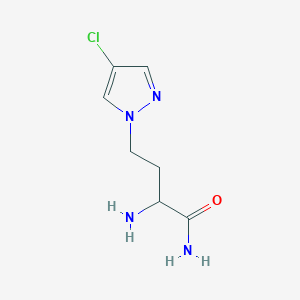


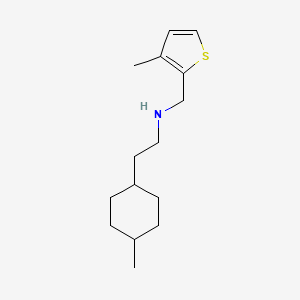
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)
